molecular formula C16H15ClO4 B14398696 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one CAS No. 88639-77-4

3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one

Cat. No.: B14398696
CAS No.: 88639-77-4
M. Wt: 306.74 g/mol
InChI Key: HZRXFLMNOJQAAE-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired pyranone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-oxo-6-methyl-2H-pyran-2-one.

    Reduction: Formation of 3-[1-(4-Chlorophenyl)-3-hydroxybutyl]-4-hydroxy-6-methyl-2H-pyran-2-one.

    Substitution: Formation of derivatives with substituted groups on the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-Bromophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
  • 3-[1-(4-Fluorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
  • 3-[1-(4-Methylphenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Uniqueness

Compared to similar compounds, 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

CAS No.

88639-77-4

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C16H15ClO4/c1-9(18)7-13(11-3-5-12(17)6-4-11)15-14(19)8-10(2)21-16(15)20/h3-6,8,13,19H,7H2,1-2H3

InChI Key

HZRXFLMNOJQAAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)C)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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